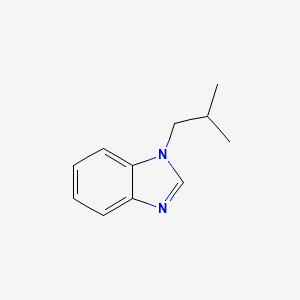

1-Isobutyl-1H-benzimidazole

Übersicht

Beschreibung

1-Isobutyl-1H-benzimidazole (also known as IBBI) is an organic compound with a benzimidazole ring and an isobutyl group attached to it. It is an important heterocyclic pharmacophore .

Synthesis Analysis

Benzimidazole derivatives can be synthesized using various methods. For instance, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzimidazoles .Molecular Structure Analysis

The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles and benzimidazoles are currently being actively studied . The molecular weight of 1-Isobutyl-1H-benzimidazole is 174.242 Da .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Benzimidazoles, including 1-Isobutyl-1H-benzimidazole, have shown promising applications in biological and clinical studies . They are potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Antidiabetic: Benzimidazole derivatives have been explored for their antidiabetic properties .

Anticancer: These compounds have also been investigated for their potential anticancer effects .

Antimicrobial: Benzimidazoles have demonstrated antimicrobial activity, making them useful in combating various microbial infections .

Antiparasitic: They have been used as antiparasitic agents, helping in the treatment of parasitic infections .

Analgesics: Benzimidazoles have analgesic properties, providing pain relief .

Antiviral: These compounds have shown antiviral activity, which can be beneficial in the treatment of viral infections .

Antihistamine: Benzimidazoles have been used as antihistamines, providing relief from allergy symptoms .

Neurological, Endocrinological, and Ophthalmological Drugs: Benzimidazole derivatives have been used in the treatment of various neurological, endocrinological, and ophthalmological conditions .

Electrolyte for Dye-Sensitized Solar Cells

N-Butyl-1H-benzimidazole, a derivative of 1-Isobutyl-1H-benzimidazole, has been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells .

Synthesis of N-(Fluoroalkyl)imidazolones

N-Butyl-1H-benzimidazole and its analogs have been used for the synthesis of N-(fluoroalkyl)imidazolones .

Supramolecular Assemblies

Benzimidazole derivatives have found applications in the creation of supramolecular assemblies with interesting properties. These assemblies have a wide range of applications like adsorbent materials, thermostable polymers, nanocontainers for small molecules, or liquid crystals for electronic conduction .

Wirkmechanismus

Target of Action

1-Isobutyl-1H-benzimidazole, like other benzimidazole derivatives, has been found to have potential anticancer properties . The primary targets of 1-Isobutyl-1H-benzimidazole are likely to be similar to those of other benzimidazole derivatives, which include various cancer cells . For instance, certain benzimidazole derivatives have shown significant growth inhibition against breast cancer (MCF-7) cells .

Mode of Action

Benzimidazoles are known to inhibit tumor progression through versatile mechanisms . For example, some benzimidazole derivatives have been found to stimulate S/G2 cell cycle arrest, and downregulation of cyclin B1, CDK2, and PCNA .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways, particularly those involved in cell proliferation and tumor progression . The downstream effects of these pathways can include cell cycle arrest and apoptosis, which contribute to the anticancer properties of these compounds .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity . These properties can impact the bioavailability of 1-Isobutyl-1H-benzimidazole and its ability to reach its targets in the body.

Result of Action

The molecular and cellular effects of 1-Isobutyl-1H-benzimidazole’s action are likely to include inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, certain benzimidazole derivatives have been found to provoke cell death in leukemic cells .

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDLNMJLPUIVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358778 | |

| Record name | 1-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305346-88-7 | |

| Record name | 1-(2-Methylpropyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)